

Technical Guide: N6-Anisoyladenosine in Cellular Signaling

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Compound of Interest

Compound Name: N6-Anisoyladenosine

CAS No.: 56883-05-7

Cat. No.: B150707

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Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine; CAS 56883-05-7) represents a specialized class of N6-substituted purine nucleosides.[1] Structurally characterized by the acylation of the exocyclic amine at the adenine C6 position with an anisoyl (4-methoxybenzoyl) moiety, this compound serves as a critical probe in purinergic signaling research.

Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA), **N6-Anisoyladenosine** exhibits enhanced metabolic stability and altered lipophilicity. Its primary utility lies in modulating Adenosine Receptors (ARs)—specifically the A1 and A3 subtypes—and influencing intracellular apoptotic cascades in oncological models. This guide dissects its pharmacodynamics, signaling topology, and experimental validation workflows.

Part 1: Chemical Identity & Pharmacodynamics

Structural Significance

The N6-anisoyl modification introduces a bulky, electron-rich aromatic system to the adenosine scaffold. This modification serves two distinct mechanistic functions:

- **ADA Resistance:** Steric hindrance at the N6 position prevents hydrolytic deamination by Adenosine Deaminase, prolonging the half-life of the ligand in in vitro and in vivo systems.

- **Receptor Selectivity:** The 4-methoxy group acts as a hydrogen bond acceptor and increases hydrophobic interaction within the orthosteric binding pocket of GPCRs, particularly favoring the hydrophobic clefts found in A3 and A1 adenosine receptors.

Receptor Interaction Profile

N6-Anisoyladenosine functions primarily as a ligand for P1 purinergic receptors (GPCRs).

Receptor Subtype	G-Protein Coupling	Primary Effector	Predicted N6-Anisoyladenosine Action	Physiological Outcome
A1		Adenylyl Cyclase (Inhibition)	Agonist	Cytoprotection, bradycardia, antinociception.
A2A		Adenylyl Cyclase (Stimulation)	Low Affinity	Vasodilation, immunosuppression.
A2B		Adenylyl Cyclase (Stimulation)	Low Affinity	Inflammation modulation.
A3		Adenylyl Cyclase (Inhibition)	Agonist/Antagonist (Context Dependent)	Anticancer, anti-inflammatory.

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*Expert Insight: While N6-alkyl derivatives (e.g., N6-cyclopentyl) are classic A1 agonists, N6-acyl/aryl derivatives like **N6-Anisoyladenosine** often display mixed efficacy. In high-expression A3 systems (e.g., tumor cells), they can act as functional antagonists or partial agonists, driving unique antiproliferative signaling distinct from canonical G-protein activation.*

Part 2: Core Signaling Pathways

The Canonical GPCR Cascade (Axis)

Upon binding to A1 or A3 receptors, **N6-Anisoyladenosine** triggers the dissociation of the subunit. This leads to the inhibition of Adenylyl Cyclase (AC), causing a rapid depletion of intracellular cAMP.

Downstream Consequences:

- **PKA Inhibition:** Reduced cAMP prevents the activation of Protein Kinase A (PKA).
- **CREB Deactivation:** Decreased phosphorylation of CREB (cAMP response element-binding protein) alters gene transcription related to cell survival.
- **Ion Channel Modulation:** The subunits released during activation modulate channels (GIRK), leading to hyperpolarization (relevant in neuronal models).

The Non-Canonical Antiproliferative Cascade

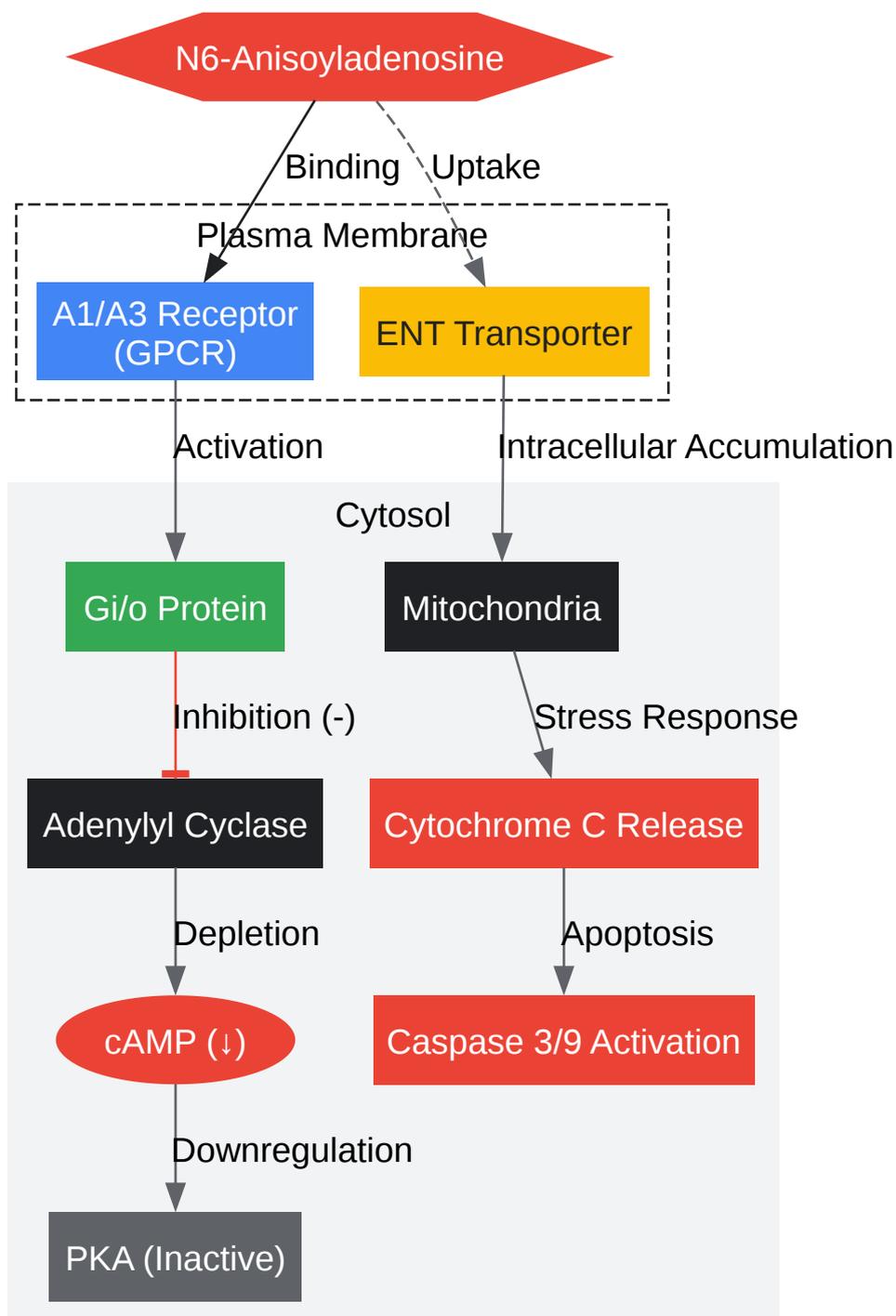
In oncological contexts (e.g., leukemia, glioblastoma), N6-substituted adenosines bypass surface receptors to enter the cell via Nucleoside Transporters (ENT1/2). Once intracellular, they modulate mitochondrial integrity.

Mechanism:

- **Mitochondrial Translocation:** The lipophilic anisoyl group facilitates interaction with the outer mitochondrial membrane.
- **Bcl-2 Family Modulation:** The compound promotes Bax oligomerization while inhibiting anti-apoptotic Bcl-2.
- **Cytochrome C Release:** This triggers the intrinsic apoptotic pathway, activating Caspase-9 and Caspase-3.

Pathway Visualization

The following diagram illustrates the dual-action mechanism: Surface GPCR activation and intracellular mitochondrial stress.



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Figure 1: Dual signaling topology of **N6-Anisoyladenosine** involving GPCR-mediated cAMP suppression and intracellular mitochondrial apoptosis.

Part 3: Experimental Protocols

To validate the activity of **N6-Anisoyladenosine**, researchers must assess both receptor affinity and functional output (cAMP levels).

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: Quantify the potency (

) of **N6-Anisoyladenosine** as an A1/A3 agonist by measuring the inhibition of forskolin-stimulated cAMP.

Materials:

- CHO cells stably expressing human A1 or A3 receptors.[2]
- Forskolin (10 μ M stock).
- **N6-Anisoyladenosine** (dissolved in DMSO).
- cAMP detection kit (e.g., HTRF or GloSensor).

Step-by-Step Methodology:

- Cell Seeding: Plate CHO-hA1R cells at 5,000 cells/well in a 384-well white plate. Incubate overnight.
- Compound Preparation: Prepare a serial dilution of **N6-Anisoyladenosine** (100 μ M to 0.1 nM) in stimulation buffer containing IBMX (PDE inhibitor, 500 μ M).
- Stimulation:
 - Add forskolin (final concentration 1-10 μ M) to all wells to artificially elevate cAMP.
 - Immediately add the **N6-Anisoyladenosine** dilutions.

- Incubation: Incubate for 30–60 minutes at room temperature.
- Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.
- Analysis: Read FRET signal. Plot the ratio (665nm/620nm) against Log[Compound].
 - Expectation: A sigmoidal dose-response curve showing reduced cAMP signal with increasing **N6-Anisoyladenosine** concentration.

Protocol B: Chemical Synthesis (Schotten-Baumann)

For researchers needing to synthesize the compound de novo for SAR studies.

Reaction Scheme:

Workflow:

- Transient Protection: Treat Adenosine with Trimethylsilyl chloride (TMSCl) in dry pyridine to protect the 2', 3', and 5' hydroxyl groups.
- Acylation: Add 4-Methoxybenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours.
- Deprotection: Add methanolic ammonia or mild acid to remove TMS groups while retaining the N6-amide linkage.
- Purification: Recrystallize from Ethanol/Water. Confirm structure via
-NMR (Look for methoxy singlet at ~3.8 ppm and benzoyl aromatic protons).

Experimental Workflow Diagram



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Figure 2: Workflow for the synthesis and functional validation of **N6-Anisoyladenosine**.

Part 4: Therapeutic Implications[3][4][5]

Oncology (Glioblastoma & Leukemia)

N6-substituted adenosines are potent antiproliferative agents. **N6-Anisoyladenosine**, by mimicking the structure of cytokinins like N6-isopentenyladenosine (iPA), can inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[3] This prevents the prenylation of Ras, a key oncogene, effectively halting tumor growth.

Neuropathic Pain

As an A1 receptor agonist, **N6-Anisoyladenosine** has potential in pain management. Activation of neuronal A1 receptors inhibits calcium influx and glutamate release in the spinal cord, providing antinociception without the addictive profile of opioids.

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